molecular formula C9H18O2 B1661930 Isopropyl hexanoate CAS No. 2311-46-8

Isopropyl hexanoate

Cat. No. B1661930
CAS RN: 2311-46-8
M. Wt: 158.24 g/mol
InChI Key: JSHDAORXSNJOBA-UHFFFAOYSA-N
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Description

Isopropyl hexanoate is a fatty acid ester that has a sweet, delicate, fruity odor of pineapple and a fresh, sweet, berry-like taste . It is a colorless liquid .


Synthesis Analysis

Isopropyl hexanoate is formed by the esterification of propanol and hexanoic acid . The hydroxyl group from the propanol reacts with the carboxylic acid group from the hexanoic acid to produce water and the ester, Isopropyl hexanoate .


Molecular Structure Analysis

The molecular formula of Isopropyl hexanoate is C9H18O2 . It has a molecular weight of 158.24 . The structure of Isopropyl hexanoate includes a total of 28 bonds. There are 10 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, and 1 ester .


Chemical Reactions Analysis

The chemical structure of Isopropyl hexanoate includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 28 bonds, including 10 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, and 1 ester .


Physical And Chemical Properties Analysis

Isopropyl hexanoate is a colorless liquid with a sweet, delicate, fruity odor of pineapple and a fresh, sweet, berry-like taste . It has a boiling point of 168°C and a specific gravity of 0.86 . The refractive index is 1.40 .

Scientific Research Applications

Permeability Evaluation in Polypropylene Films

Isopropyl hexanoate, through its structural similarity to compounds like 1-hexanol, may be implicated in studies evaluating the permeability of substances through polymeric materials. For instance, Gavara et al. (1996) explored the permeability of 1-hexanol through polypropylene films, using isostatic and quasi-isostatic permeation experiments. This research is significant in understanding how similar compounds, including isopropyl hexanoate, might interact with such materials, which has implications in packaging technology and material sciences (Gavara, Catalá, Hernández-Muñoz, Hernandez, 1996).

Vegetable Oil Processing and Quality

Isopropyl hexanoate may be indirectly relevant in studies focused on the processing of vegetable oils. Gallegos‐Infante et al. (2007) investigated the processing conditions of vegetable oils using solvents like isopropyl alcohol and hexane. This study could provide insights into how isopropyl hexanoate, as a derivative or related compound, might behave under similar processing conditions (Gallegos‐Infante, Rocha‐Guzmán, González-Laredo, Gómez-Sánchez, Zuno-Floriano, Vidaña-Martínez, 2007).

Bioengineering Applications

In bioengineering, polymers like poly(N-isopropyl acrylamide) have been extensively used for cell and protein release. Cooperstein and Canavan (2010) reviewed applications of such polymers, emphasizing their utility in nondestructive release processes. The study's relevance to isopropyl hexanoate lies in the shared chemical structure and properties with isopropyl groups, which could suggest potential applications of isopropyl hexanoate in similar bioengineering contexts (Cooperstein, Canavan, 2010).

Synthesis and Catalysis

Research into the synthesis of compounds like allyl hexanoate, where isopropyl alcohol is used as a solvent or reactant, also sheds light on the potential roles of isopropyl hexanoate in chemical synthesis. Lin (2007) discussed the synthesis of allyl hexanoate using activated carbon supported SnCl_4·5H_2O under microwave irradiation, highlighting the potential of isopropyl alcohol in such synthetic processes. This suggests that isopropyl hexanoate could have similar applications inchemical synthesis and catalysis, either as a solvent or an intermediate (Lin, 2007).

Thermal Transport in Nanocomposites

The role of isopropyl alcohol in enhancing the thermal transport properties of nanocomposite materials, as discussed by Zhang et al. (2016), can be extrapolated to understand the potential influence of isopropyl hexanoate in similar applications. Their research demonstrated how microplasma treatment in isopropyl alcohol could lead to enhanced thermal diffusivity in nanocomposites, suggesting a potential area of application for isopropyl hexanoate in the field of materials science and engineering (Zhang, Sun, Lu, Askari, Macias‐Montero, Joseph, Dixon, Ostrikov, Maguire, Mariotti, 2016).

Isopropyl Alcohol in Oil Extraction

Research on the use of isopropyl alcohol in oil extraction, as seen in the work of Zhang, Rhee, and Koseoglu (2002), can provide insights into how isopropyl hexanoate might behave in similar solvent-based extraction processes. Their study focused on the extraction efficiency and performance of isopropyl alcohol in extracting cottonseed oil, which could be relevant in understanding the solvent properties of isopropyl hexanoate in various industrial applications (Zhang, Rhee, Koseoglu, 2002).

Safety And Hazards

Isopropyl hexanoate is classified as a flammable liquid, Category 3 . It has a flash point of 54°C . Safety measures include keeping away from heat, sparks, open flames, and other ignition sources . It should be stored in a well-ventilated place and kept cool . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

properties

IUPAC Name

propan-2-yl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-5-6-7-9(10)11-8(2)3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHDAORXSNJOBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177674
Record name Isopropyl hexanoate
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid
Record name Isopropyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/653/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

172.00 to 173.00 °C. @ 760.00 mm Hg
Record name Isopropyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040430
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

almost insoluble in water; soluble in alcohol
Record name Isopropyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/653/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.854-0.860 (20°)
Record name Isopropyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/653/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Isopropyl hexanoate

CAS RN

2311-46-8
Record name Isopropyl hexanoate
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Record name Isopropyl hexanoate
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Record name Isopropyl hexanoate
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Record name Isopropyl hexanoate
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Record name ISOPROPYL HEXANOATE
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Record name Isopropyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040430
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Likewise, refluxing a toluene solution containing one equivalent of hexyl hexanoate, 2 equivalents of cyclohexanol and 1 mol % of the PNN complex 1 under argon atmosphere for 20 h resulted in 84% conversion of hexyl hexanoate as determined by GC analysis, with the exclusive formation of the ester cyclohexyl hexanoate in 83% yield (Table 8, entry 2). Notably, unlike the traditional transesterification methods, this reaction does not form an alcohol product; rather, an irreversible incorporation of both the acyl and alkoxo parts of the starting ester into the product ester takes place. While 2 equivalents of the alcohol with respect to the ester are sufficient, somewhat higher yields are obtained when 3 equivalents of alcohol were used. Thus, reaction of 3 equivalents of cyclohexanol with hexyl hexanoate resulted after 26 h in 96% conversion with 95% yield of cyclohexyl hexanoate, as observed by GC, and confirmed by GC-MS by comparison with an authentic sample (Table 8, entry 3). The pure product was isolated by evaporation of the solvent followed by passing through a basic alumina plug and analysis by NMR and GC-MS. Use of the PNP complexes 2 or 3 resulted after 20 h in 58% or 17% yield of cyclohexyl hexanoate, respectively. Studying the scope of this new reaction with regard to the secondary alcohol, reaction of hexyl hexanoate with cyclopentanol in the presence of 1 mol % 1 was carried out. After 26 h reflux in toluene, cyclopentyl hexanoate (70% yield) was formed, with 71% conversion of hexyl hexanoate (Table 8, entry 4). Similarly, upon reaction of hexyl hexanoate with excess of 1-phenylethanol, 50% conversion of hexyl hexanoate with the formation of 49% of the acylated product was observed (Table 8, entry 5). The lower conversion of the ester is a result of facile dehydrogenation of 1-phenylethanol to acetophenone (49%). Because of the expected easy dehydrogenation of the isopropyl alcohol to acetone, transesterification with this alcohol was performed in a closed vessel, to retard this dehydrogenation process. Thus, heating hexyl hexanoate with excess of isopropyl alcohol resulted after 19 h in 83% conversion of hexyl hexanoate with the formation of isopropyl hexanoate in 67% yield (entry 6). The reaction of hexyl hexanoate and 3-pentanol led to 91% conversion of the ester with formation of 3-pentyl hexanoate in 90% yield after 26 h reflux (entry 7).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
147
Citations
R Azodanlou, C Darbellay, JL Luisier… - … Food Research and …, 2004 - Springer
… The most abundant volatile compounds were propyl butanoate, 3-phenyl-1-propanol, butyl butanoate, isobutyl butanoate, 3-methyl butyl butanoate and isopropyl hexanoate. The …
Number of citations: 124 link.springer.com
KC Geőcze, LCA Barbosa, PH Fidêncio… - Food research …, 2013 - Elsevier
… In this case, the isopropyl isopentanoate and isopropyl hexanoate content stand out, accounting for an average 31% of the content (relative area) of volatile compounds. The presence …
Number of citations: 41 www.sciencedirect.com
G Özek, T Özek, KHC Baser, A Duran… - Journal of Essential Oil …, 2006 - Taylor & Francis
The essential oil of Xanthogalum purpurascens Lallem. was obtained by hydrodistillation (HD), microdistillation (MD) and micro-steam distilled solid-phase micro extraction (MSD-SPME…
Number of citations: 10 www.tandfonline.com
MM Fierro, L Cruz-López, D Sánchez… - Journal of chemical …, 2011 - Springer
… detection (GC-EAD) analyses were performed using SPME volatile collections of living queens and queen body parts, as well as 2 μl of synthetic isopropyl hexanoate (IPH; 2 mg/ml). …
Number of citations: 20 link.springer.com
M Wrona, P Vera, D Pezo, C Nerín - Talanta, 2017 - Elsevier
… Compounds such as 2-dodecenal, 2-octenal, 2-pentanol, 3-nonenal, 3,6-nonadienal, ethyl 3-methylbutanoate, ethyl octenoate, hexanone, isopropyl hexanoate, octanal were below …
Number of citations: 31 www.sciencedirect.com
MRE Symonds, B Wertheim - Journal of Evolutionary Biology, 2005 - Wiley Online Library
Aggregation pheromones are used by fruit flies of the genus Drosophila to assemble on breeding substrates, where they feed, mate and oviposit communally. These pheromones …
Number of citations: 92 onlinelibrary.wiley.com
K Aramaki, K Masuda, R Horie… - Colloids and Surfaces A …, 2017 - Elsevier
… Isopropyl hexanoate (IPH) emulsions remain transparent from 10 to 70 C. Formulation parameters such as oil molecular size, surfactant concentration, and oil solubilization affect the …
Number of citations: 1 www.sciencedirect.com
JI Song, DK An - Chemistry letters, 2007 - journal.csj.jp
… Furthermore, aliphatic esters such as ethyl hexanoate, isopropyl hexanoate, ethyl undecanoate and ethyl cyclohexanecarboxylate were smoothly reduced to the corresponding alde…
Number of citations: 37 www.journal.csj.jp
PJ Dirinck, HL De Pooter, GA Willaert… - Journal of Agricultural …, 1981 - ACS Publications
For determination of the importanceof the different aroma components for strawberry flavor at several times, different varieties of strawberries were organoleptically evaluated for flavor …
Number of citations: 136 pubs.acs.org
WF Zhang, LM Liu, S He, BY Lu… - Journal of Systematics …, 2022 - Wiley Online Library
… Three ester compounds, methyl hexanoate (MH), ethyl hexanoate (EH), and isopropyl hexanoate (IH), were identified in headspace volatiles of the male flies but not the female flies (Fig…
Number of citations: 3 onlinelibrary.wiley.com

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